molecular formula C14H19N3O3S B7612623 1-prop-2-enyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea

1-prop-2-enyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea

Cat. No.: B7612623
M. Wt: 309.39 g/mol
InChI Key: OSZQJQQQAMNXCU-CXUHLZMHSA-N
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Description

1-prop-2-enyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea is a compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-prop-2-enyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with allylthiourea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-prop-2-enyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or thiols.

    Substitution: Formation of substituted thioureas or ureas.

Scientific Research Applications

1-prop-2-enyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential anticancer properties and enzyme inhibitory activities.

    Industry: Utilized in the synthesis of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1-prop-2-enyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its structure allows it to interact with cellular membranes, leading to disruption of membrane integrity and subsequent cell death. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-prop-2-enyl-3-[(E)-(3-propoxyphenyl)methylideneamino]thiourea
  • 1-prop-2-enyl-3-[(E)-(4-propoxyphenyl)methylideneamino]thiourea

Uniqueness

1-prop-2-enyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea is unique due to the presence of the 2,4,5-trimethoxyphenyl group, which imparts distinct electronic and steric properties. This structural feature enhances its ability to form stable complexes with metal ions and increases its biological activity compared to similar compounds.

Properties

IUPAC Name

1-prop-2-enyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-5-6-15-14(21)17-16-9-10-7-12(19-3)13(20-4)8-11(10)18-2/h5,7-9H,1,6H2,2-4H3,(H2,15,17,21)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZQJQQQAMNXCU-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=S)NCC=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=S)NCC=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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